4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 is a deuterated compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties and stability. It is a derivative of benzenamine and piperazine, with a methoxymethoxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 typically involves several steps:
Formation of the Methoxymethoxy Group: The methoxymethoxy group is introduced to the phenyl ring through a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride.
Piperazine Ring Formation: The piperazine ring is formed by reacting the intermediate with piperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 is used in various scientific research fields:
Chemistry: As a stable isotope-labeled compound, it is used in reaction mechanism studies and tracer experiments.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 involves its interaction with specific molecular targets. The methoxymethoxy group enhances its stability and allows it to interact with enzymes and receptors in biological systems. The deuterium atoms provide additional stability and reduce the rate of metabolic degradation, making it useful in long-term studies.
Comparison with Similar Compounds
Similar Compounds
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine: The non-deuterated version of the compound.
4-[4-[4-(Methoxy)phenyl]-1-piperazinyl]benzenamine: Lacks the methoxymethoxy group.
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d3: Contains three deuterium atoms instead of four.
Uniqueness
4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine-d4 is unique due to its deuterium atoms, which provide enhanced stability and reduced metabolic degradation. This makes it particularly valuable in long-term studies and applications where stability is crucial.
Properties
CAS No. |
1246816-20-5 |
---|---|
Molecular Formula |
C18H23N3O2 |
Molecular Weight |
317.425 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]aniline |
InChI |
InChI=1S/C18H23N3O2/c1-22-14-23-18-8-6-17(7-9-18)21-12-10-20(11-13-21)16-4-2-15(19)3-5-16/h2-9H,10-14,19H2,1H3/i2D,3D,4D,5D |
InChI Key |
IFIVKZYOBGPWTH-QFFDRWTDSA-N |
SMILES |
COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N |
Synonyms |
1-(4-Aminophenyl)-4-(4-Methoxymethyl-4-hydroxyphenyl)piperazine-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.